molecular formula C16H12N2O B13823880 1-Isoquinolinylphenyl-methanone oxime

1-Isoquinolinylphenyl-methanone oxime

Cat. No.: B13823880
M. Wt: 248.28 g/mol
InChI Key: DFSDPCZRFZIRHR-OBGWFSINSA-N
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Description

1-Isoquinolinylphenyl-methanone oxime is an oxime derivative characterized by an isoquinoline moiety linked to a phenyl-methanone group via an oxime functional group. Oximes are versatile compounds known for their hydrogen-bonding capabilities and roles in supramolecular chemistry, pharmaceuticals, and coordination chemistry .

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

(NE)-N-[isoquinolin-1-yl(phenyl)methylidene]hydroxylamine

InChI

InChI=1S/C16H12N2O/c19-18-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-17-16/h1-11,19H/b18-15+

InChI Key

DFSDPCZRFZIRHR-OBGWFSINSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=NC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isoquinolinylphenyl-methanone oxime can be synthesized through the reaction of 1-isoquinolinylphenyl-methanone with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium with pH adjustment to facilitate the formation of the oxime . The Beckmann rearrangement is another method used to prepare oximes, where the oxime is converted to an amide or nitrile under acidic conditions .

Industrial Production Methods: Industrial production of oximes often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and precise temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolinylphenyl-methanone oxime undergoes various chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of oximes can yield amines, which are valuable in the synthesis of pharmaceuticals.

    Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1-Isoquinolinylphenyl-methanone oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Oxime Compounds

Structural and Thermal Stability

  • Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): These tetrazole-based oximes exhibit high thermal stability, decomposing at 288.7°C and 247.6°C, respectively. Their stability is attributed to extensive intermolecular hydrogen bonding . Comparison: 1-Isoquinolinylphenyl-methanone oxime likely has lower thermal stability due to the absence of multiple hydrogen-bond donors (e.g., tetrazole rings).

Crystallography and Hydrogen Bonding

  • (E)-1-(4-Aminophenyl)ethanone Oxime: Forms a supramolecular network via O–H···N and N–H···O hydrogen bonds, stabilizing its crystal structure. The phenyl and oxime planes are nearly coplanar (dihedral angle: 5.46°) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Acetophenone Oxime 135.16 401–402 Phenyl, methyl
4-Methoxyacetophenone Oxime 165.19 Not reported Methoxy-phenyl
This compound* ~265–300 (estimated) ~250–300 (estimated) Isoquinolinyl, phenyl

*Estimated based on structural analogs.

Spectroscopic Characterization

  • Diphenylmethanone Oxime Derivatives (S46, S47): Characterized by distinct ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–7.5 ppm) and HRMS data (e.g., [M+H]⁺ = 439.1532 for S46) . Comparison: The isoquinolinyl group in this compound would introduce unique deshielding effects in NMR (e.g., δ 8.5–9.5 ppm for isoquinoline protons) and a higher HRMS molecular ion.

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